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Abstract

Caroverine, a quinoxaline derivative, was initially developed as a potent spasmolytic agent,
effectively alleviating smooth muscle spasms. This technical guide delves into the discovery
and historical development of Caroverine, tracing its origins from its initial synthesis to its
established role as a muscle relaxant. The document elucidates its multifaceted mechanism of
action, primarily centered around calcium channel blockade and glutamate receptor
antagonism. While detailed quantitative data from its seminal spasmolytic studies are not
readily available in the public domain, this guide provides representative experimental
protocols for assessing its spasmolytic activity based on established pharmacological methods.
Furthermore, key signaling pathways and experimental workflows are visualized to provide a
comprehensive understanding of Caroverine's pharmacology.

Discovery and Early History

The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational
molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first
described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The
original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie
G.m.b.H.
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Initially, Caroverine was introduced to the market under the trade name "Spasmium,” a name
that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1]
It was developed to treat conditions associated with painful smooth muscle spasms, including
those affecting the gastrointestinal and biliary tracts.[1][2]

Early in its development, it was recognized that the free base form of Caroverine was relatively
unstable, being sensitive to light and heat, and was practically insoluble in water. To address
these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate,
was developed, as detailed in Canadian patent CA1037477A. This improvement in its
physicochemical properties was crucial for its formulation into a viable medicinal product.

Mechanism of Action as a Spasmolytic Agent

Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism
of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]

Calcium Channel Blockade

The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function
as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the
influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This
influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and
subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the
intracellular availability of Ca2+ and promoting muscle relaxation.[3]

Glutamate Receptor Antagonism

In addition to its effects on calcium channels, Caroverine also acts as an antagonist at
glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate
signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous
system, this antagonism contributes to its overall pharmacological profile and has been the
basis for its later investigation in conditions like tinnitus, which are associated with neuronal
hyperexcitability.[5]

Antioxidant Properties
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Subsequent research has also revealed that Caroverine possesses antioxidant properties,
capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects
by protecting cells from oxidative stress, a factor implicated in various pathological conditions.

The multifaceted nature of Caroverine's mechanism of action is visually represented in the

following signaling pathway diagram.
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Mechanism of Caroverine's Spasmolytic Action.

Data Presentation

While specific quantitative data from the original preclinical and early clinical trials focusing on
Caroverine's spasmolytic effects are not readily available in publicly accessible literature, the
following tables present typical dosage information and a framework for how such data would

be presented.

Table 1: Dosage Information for Caroverine in Spasmolytic Applications
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Route of Administration Adult Dosage Maximum Daily Dose
Oral 20-40 mg, 3-4 times daily 200 mg
Intravenous/Intramuscular 40-80 mg daily 200 mg

Source: MIMS Philippines.[8]

Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data

Compound Preparation Agonist IC50 (pM)
Caroverine Guinea Pig lleum Acetylcholine Data not available
Caroverine Rat Aorta High K+ Data not available
Papaverine ) ) )

Guinea Pig lleum Acetylcholine Reference value
(Reference)

This table illustrates
how quantitative data
from in vitro
experiments would be
structured for

comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the
spasmolytic activity of a compound like Caroverine. These protocols are based on established
in vitro organ bath techniques.

Inhibition of Agonist-Induced Contractions in Guinea Pig
lleum

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions
induced by a muscarinic agonist (e.g., acetylcholine or carbachol).

Materials:
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Guinea pig

Tyrode's solution

Caroverine hydrochloride/fumarate

Acetylcholine chloride or Carbachol

Isolated organ bath system with isotonic or isometric force transducers

Carbogen gas (95% 02 / 5% CO2)
Procedure:

o Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized
guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any
contents, and 2-3 cm segments are prepared.

o Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's
solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied,
and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

e Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for
acetylcholine (e.g., 107° M to 10-3 M) is generated to establish a baseline contractile
response.

o Caroverine Incubation and Antagonism: The tissue is incubated with a fixed concentration of
Caroverine (e.g., 10=7 M) for 20-30 minutes.

o Post-Incubation Agonist Dose-Response Curve: In the continued presence of Caroverine,
the cumulative concentration-response curve for acetylcholine is repeated.

» Data Analysis: The dose-response curves for acetylcholine in the absence and presence of
Caroverine are compared. A rightward shift in the curve indicates antagonism. The half-
maximal inhibitory concentration (ICso) can be calculated.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1668455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Inhibition of High Potassium-Induced Contractions in
Rat Aorta

Objective: To evaluate Caroverine's ability to inhibit smooth muscle contraction induced by

depolarization with a high concentration of potassium chloride (KClI).

Materials:

Wistar rat

Krebs-Henseleit solution

Caroverine hydrochloride/fumarate

Potassium chloride (KCI)

Isolated organ bath system with isometric force transducers

Carbogen gas (95% 02/ 5% COz2)

Procedure:

Tissue Preparation: The thoracic aorta is carefully dissected from a humanely euthanized rat
and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the
aorta is cut into helical strips.

Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit
solution at 37°C, bubbled with carbogen, under a resting tension of 2 g. The tissue is allowed
to equilibrate for 60-90 minutes.

Induction of Contraction: The tissue is exposed to a high-potassium Krebs-Henseleit solution
(e.g., 80 mM KCI) to induce a sustained contraction.

Caroverine Administration: Once the high K*-induced contraction reaches a stable plateau,
Caroverine is added cumulatively to the organ bath in increasing concentrations (e.g., 10~°
M to 10-5 M).
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o Data Analysis: The relaxation at each Caroverine concentration is recorded as a percentage

of the maximal contraction induced by high K+*. A dose-response curve is plotted to calculate
the ICso value.
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General Experimental Workflow for In Vitro Spasmolytic Assay.
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Conclusion

Caroverine's journey from its synthesis in the 1960s to its use as the spasmolytic "Spasmium”
marks a notable chapter in pharmacotherapy for smooth muscle disorders. Its primary
mechanism, the blockade of calcium channels, is a well-established principle in smooth muscle
relaxation. Although the specific quantitative data from its initial discovery and development as
a spasmolytic are not readily available in the contemporary public record, its enduring, albeit
now less common, use for this indication and its multifaceted pharmacological profile
underscore its significance. The experimental protocols detailed herein provide a robust
framework for the continued investigation of Caroverine and other potential spasmolytic agents,
ensuring that the foundational principles of its discovery can be applied to future research and
drug development. The evolution of its therapeutic applications, particularly in the realm of
tinnitus, further highlights the complex and intriguing nature of this quinoxaline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668455#discovery-and-history-of-caroverine-as-a-
spasmolytic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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